molecular formula C24H32O6 B12828942 5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one

5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one

Cat. No.: B12828942
M. Wt: 416.5 g/mol
InChI Key: FRYICJTUIXEEGK-ZVPYTVORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desacetylcinobufotalin is a natural compound derived from toad venom. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anti-cancer properties. This compound has garnered significant interest in the scientific community due to its ability to induce apoptosis in cancer cells .

Preparation Methods

Desacetylcinobufotalin can be synthesized through various chemical routes. One common method involves the extraction of bufadienolides from toad venom, followed by chemical modification to obtain desacetylcinobufotalin. The compound is typically purified using chromatographic techniques to ensure high purity .

In industrial settings, the production of desacetylcinobufotalin involves large-scale extraction from toad venom, followed by a series of chemical reactions to achieve the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the transformation .

Chemical Reactions Analysis

Desacetylcinobufotalin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of desacetylcinobufotalin can lead to the formation of various oxidized derivatives, which may have different biological activities .

Scientific Research Applications

Desacetylcinobufotalin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of desacetylcinobufotalin involves the induction of apoptosis in cancer cells. This compound targets the mitochondria, leading to the release of cytochrome c and the activation of caspases, which are enzymes that play a crucial role in the apoptotic process. Additionally, desacetylcinobufotalin modulates the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively .

Comparison with Similar Compounds

Desacetylcinobufotalin is similar to other bufadienolides, such as bufalin, cinobufagin, and resibufogenin. it is unique in its specific chemical structure and biological activity. For instance, while bufalin and cinobufagin also exhibit anti-cancer properties, desacetylcinobufotalin has been shown to have a more potent apoptotic effect on certain cancer cell lines .

Similar compounds include:

  • Bufalin
  • Cinobufagin
  • Resibufogenin
  • Telocinobufagin
  • Arenobufagin

These compounds share structural similarities with desacetylcinobufotalin but may differ in their biological activities and mechanisms of action .

Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one

InChI

InChI=1S/C24H32O6/c1-21-8-5-14(25)11-23(21,28)10-7-16-15(21)6-9-22(2)18(13-3-4-17(26)29-12-13)19(27)20-24(16,22)30-20/h3-4,12,14-16,18-20,25,27-28H,5-11H2,1-2H3/t14-,15?,16+,18-,19+,20+,21+,22+,23-,24+/m0/s1

InChI Key

FRYICJTUIXEEGK-ZVPYTVORSA-N

Isomeric SMILES

C[C@]12CCC3[C@H]([C@@]14[C@H](O4)[C@@H]([C@@H]2C5=COC(=O)C=C5)O)CC[C@]6([C@@]3(CC[C@@H](C6)O)C)O

Canonical SMILES

CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O

Origin of Product

United States

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